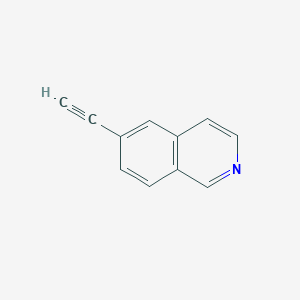

6-Ethynylisoquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAVHAJIBKHAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728454 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-57-1 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethynylisoquinoline

This guide provides a comprehensive overview of the synthetic protocols for 6-ethynylisoquinoline, a valuable building block in medicinal chemistry and materials science. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its preparation, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. The introduction of an ethynyl group at the 6-position of the isoquinoline ring system furnishes a versatile handle for further functionalization through various chemical transformations, most notably click chemistry and cross-coupling reactions. This guide will focus on the most prevalent and efficient synthetic route to this compound, commencing from the readily available precursor, 6-bromoisoquinoline, via a Sonogashira cross-coupling reaction.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Sonogashira coupling of a halo-isoquinoline with a protected alkyne, followed by a deprotection step. 6-Bromoisoquinoline is the preferred starting material due to its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions. To prevent self-coupling of the terminal alkyne, a protecting group, typically a trimethylsilyl (TMS) group, is employed on the acetylene partner.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 6-Bromoisoquinoline

The synthesis of the key starting material, 6-bromoisoquinoline, is a critical first step. A reliable method involves the reaction of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal.[1]

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

Materials:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Trimethyl phosphite

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

6N Sodium hydroxide (NaOH) solution

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane

-

Dean-Stark apparatus

Procedure:

-

A mixture of 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark condenser for 12 hours.[1]

-

The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.[1]

-

Ethyl chloroformate (193.3 mL, 1782 mmol) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.[1]

-

Trimethyl phosphite (249.6 mL, 1782.0 mmol) is added dropwise, and the reaction mixture is stirred for 10 hours at room temperature.[1]

-

The solvent is evaporated under vacuum, and the residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.[1]

-

The reaction mixture is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6480 mmol) is added dropwise.[1]

-

The reaction mixture is stirred at 40 °C for 6 days.[1]

-

The reaction mixture is poured into ice, and the pH is adjusted to 8-9 with aqueous 6N NaOH solution.[1]

-

The suspension is extracted three times with EtOAc. The organic layer is extracted with 3 M HCl.[1]

-

The acidic aqueous solution is adjusted to pH 7-8 with 3N NaOH solution and extracted twice with EtOAc.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]

-

The crude product is dissolved in a minimum amount of DCM and precipitated with pentane to yield 6-bromoisoquinoline as a light brown solid.[1]

Expected Yield: ~35%[1]

PART 2: Sonogashira Coupling for the Synthesis of 6-((trimethylsilyl)ethynyl)isoquinoline

The core of the synthesis lies in the palladium- and copper-catalyzed Sonogashira coupling of 6-bromoisoquinoline with trimethylsilylacetylene. This reaction forms the crucial carbon-carbon bond between the isoquinoline ring and the ethynyl group.

Mechanistic Insights

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of 6-bromoisoquinoline to a Pd(0) complex. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from trimethylsilylacetylene and a copper(I) salt. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired 6-((trimethylsilyl)ethynyl)isoquinoline and regenerates the active Pd(0) catalyst.

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

-

6-Bromoisoquinoline

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Celite

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[2]

-

Add the anhydrous solvent (THF or DMF) to dissolve the solids.[2]

-

Add the amine base (TEA or DIPEA, 2-3 equiv).[2]

-

Add trimethylsilylacetylene (1.1-1.5 equiv) dropwise to the reaction mixture.[2]

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)isoquinoline.[2]

| Parameter | Recommended Conditions |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Copper Co-catalyst | Copper(I) iodide |

| Base | Triethylamine or Diisopropylethylamine |

| Solvent | Anhydrous THF or DMF |

| Temperature | Room temperature to 80 °C |

PART 3: Deprotection to Yield this compound

The final step in the synthesis is the removal of the trimethylsilyl protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.

Experimental Protocol: Deprotection

Materials:

-

6-((trimethylsilyl)ethynyl)isoquinoline

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 6-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv) in methanol.

-

Add potassium carbonate (2.0-3.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the isoquinoline ring protons and a singlet for the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum will display the resonances for the isoquinoline carbons and the two acetylenic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of this compound (C₁₁H₇N, M+ = 153.18).

-

Infrared Spectroscopy: The IR spectrum should show a characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is essential to prevent unwanted side reactions and ensure high yields.

-

Catalyst Activity: The activity of the palladium catalyst is critical. If low yields are observed, using a fresh batch of catalyst or a pre-catalyst may be beneficial.

-

Purification: this compound can be sensitive to prolonged exposure to silica gel. Rapid column chromatography is recommended for purification.

Conclusion

The synthesis of this compound via the Sonogashira coupling of 6-bromoisoquinoline provides a reliable and efficient route to this valuable synthetic intermediate. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently prepare this compound for a wide range of applications in drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethynylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold and the Versatility of the Ethynyl Group

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1] The introduction of an ethynyl group at the 6-position of the isoquinoline ring system creates 6-ethynylisoquinoline, a molecule of significant interest for researchers in drug discovery and chemical biology.

The terminal alkyne functionality of this compound serves as a versatile chemical handle, most notably for its participation in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This highly efficient and specific reaction allows for the facile conjugation of this compound to a variety of molecules, including biomolecules, fluorescent probes, and affinity tags, opening up a vast landscape of applications in bioorthogonal labeling and drug development.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, reactivity, and key applications. Recognizing the current gaps in publicly available experimental data for this specific compound, this guide also furnishes detailed, field-proven protocols for the determination of its fundamental properties, empowering researchers to generate reliable data and advance their investigations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. These properties govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Core Molecular and Physical Data

While extensive experimental data for this compound is not yet widely published, we can compile a profile based on its chemical structure and data from closely related compounds.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₁₁H₇N | - |

| Molecular Weight | 153.18 g/mol | - |

| Appearance | Predicted: Light yellow to yellow solid | [5] |

| Melting Point | Not experimentally determined. A detailed protocol for its determination is provided below. | - |

| Boiling Point | 298.1 ± 13.0 °C (Predicted) | [5] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 4.78 ± 0.10 (Predicted) | [5] |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. A protocol for quantitative solubility determination is provided. | [7][8] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | - |

Experimental Protocol for Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Synthesis and Purification of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10]

Synthetic Workflow: Sonogashira Coupling

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Rationale: This protocol utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the coupling of 6-bromoisoquinoline with a protected alkyne, followed by deprotection to yield the final product. The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]

Materials:

-

6-Bromoisoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

-

Methanol

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromoisoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Add anhydrous THF or DMF to dissolve the solids.

-

Add the amine base (TEA or DIPEA, 2-3 equiv.).

-

Add trimethylsilylacetylene (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude TMS-protected product in methanol.

-

Add a mild base such as potassium carbonate and stir at room temperature until deprotection is complete (monitored by TLC). Alternatively, TBAF in THF can be used.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Spectral Characterization

Due to the lack of publicly available spectra for this compound, this section provides predicted spectral data based on its structure and comparison with analogous compounds. These predictions serve as a guide for researchers in interpreting their own experimental data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the acetylenic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | s | 1H | H-1 | The proton at C1 is typically the most deshielded due to the influence of the adjacent nitrogen atom. |

| ~8.5 | d | 1H | H-5 or H-8 | Aromatic protons in the benzene ring will appear as doublets or multiplets. |

| ~8.0 | d | 1H | H-5 or H-8 | Aromatic protons in the benzene ring will appear as doublets or multiplets. |

| ~7.8 | dd | 1H | H-7 | The proton at C7 will show coupling to both H5 and H8. |

| ~7.6 | d | 1H | H-4 | Aromatic proton in the pyridine ring. |

| ~7.5 | d | 1H | H-3 | Aromatic proton in the pyridine ring. |

| ~3.2 | s | 1H | C≡C-H | The acetylenic proton typically appears in this region as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will show signals for the nine carbons of the isoquinoline ring and the two carbons of the ethynyl group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-1 | Carbon adjacent to nitrogen is deshielded. |

| ~143 | C-3 | Aromatic carbon in the pyridine ring. |

| ~136 | C-8a | Quaternary carbon at the ring junction. |

| ~130 | C-5 | Aromatic carbon in the benzene ring. |

| ~129 | C-8 | Aromatic carbon in the benzene ring. |

| ~128 | C-4a | Quaternary carbon at the ring junction. |

| ~127 | C-7 | Aromatic carbon in the benzene ring. |

| ~122 | C-4 | Aromatic carbon in the pyridine ring. |

| ~121 | C-6 | Carbon attached to the ethynyl group. |

| ~83 | -C≡CH | Acetylenic carbon attached to the isoquinoline ring. |

| ~80 | -C≡CH | Terminal acetylenic carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H stretch | Sharp, Medium |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2110 | C≡C stretch | Weak to Medium |

| ~1620, 1580, 1500 | C=C and C=N ring stretching | Medium to Strong |

| ~830 | C-H out-of-plane bending | Strong |

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 153.06

-

Key Fragmentation Patterns: Loss of HCN (m/z = 126), and other fragments characteristic of the isoquinoline ring system.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the terminal alkyne, making it a valuable building block in various synthetic applications, particularly in the realm of bioconjugation and drug discovery.

Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an alkyne and an azide.[3][4] This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[6]

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: CuAAC for Bioconjugation

Rationale: This protocol describes a general procedure for the CuAAC reaction to label a biomolecule (e.g., a protein or nucleic acid) containing an azide group with this compound. The use of a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended to protect the biomolecule from potential damage by copper ions.[5][11]

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA ligand

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-modified biomolecule in PBS.

-

Add the this compound stock solution to the desired final concentration.

-

Prepare a premix of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Reaction and Analysis:

-

Incubate the reaction at room temperature for 1-4 hours.

-

The progress of the reaction can be monitored by techniques such as fluorescence (if one of the components is fluorescent), gel electrophoresis (SDS-PAGE for proteins), or mass spectrometry.

-

The labeled biomolecule can be purified using standard methods like size-exclusion chromatography or dialysis.

-

Applications in Drug Discovery and Chemical Biology

The ability to easily conjugate this compound to other molecules makes it a valuable tool in several research areas:

-

Target Identification and Validation: By attaching this compound to a known bioactive molecule, researchers can use it as a probe to identify its cellular targets.

-

High-Throughput Screening: The efficiency of the click reaction allows for the rapid synthesis of libraries of this compound derivatives for screening against various biological targets.[12]

-

Bioimaging: Conjugation of this compound to a fluorophore enables the visualization of its localization and dynamics within living cells.

-

Drug Delivery: The isoquinoline scaffold can be incorporated into drug delivery systems, and the ethynyl group can be used to attach targeting ligands or other functionalities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Cytotoxicity Assessment

When considering the use of this compound in biological systems, it is crucial to assess its potential cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and chemical biology. Its isoquinoline core provides a biologically relevant scaffold, while the terminal ethynyl group offers a gateway to a vast array of chemical modifications through reactions like the CuAAC. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation for researchers by presenting predicted values, detailed protocols for their determination, and insights into its synthesis, reactivity, and applications. By equipping scientists with this knowledge, we aim to facilitate the exploration and exploitation of this compound's full potential in the development of novel therapeutics and research tools.

References

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link].

-

Click chemistry. Wikipedia. Available from: [Link].

-

Bioorthogonal chemistry. Wikipedia. Available from: [Link].

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2021;26(15):4635.

-

Melting point determination. University of Calgary. Available from: [Link].

- Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry. 2022;238:114479.

-

Isoquinoline - Solubility of Things. Available from: [Link].

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Cytotoxicity Assay Protocol. Protocols.io. 2024.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Industrial & Engineering Chemistry Research. 2021;60(27):9882-9893.

- 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].

- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. 2017;2(9):2679-2683.

- CuAAC click triazole synthesis - labor

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. 2022.

- Safety d

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link].

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. Available from: [Link].

- SAFETY D

-

Isoquinoline. NIST WebBook. Available from: [Link].

- Safety D

- SAFETY D

-

IR spectra prediction. Cheminfo.org. Available from: [Link].

-

Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link].

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. 2018;13(2):122.

-

Molecular mass calculator. The ISIC- EPFL mstoolbox. Available from: [Link].

-

Isoquinoline. NIST WebBook. Available from: [Link].

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. Available from: [Link].

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. 2021;59(5):593-598.

- Solved Complete a simulated 1H NMR spectrum, including. Chegg.com. 2020.

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA. Available from: [Link].

-

Melting point determination. SSERC. Available from: [Link].

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1984;93(2):145-155.

-

Melting Point Determination. Stanford Research Systems. Available from: [Link].

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Quora. 2025.

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available from: [Link].

-

Quinoline. NIST WebBook. Available from: [Link].

-

Quinoline, 6-methyl-. NIST WebBook. Available from: [Link].

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Your Inquiry on 6-ethynyl-Isoquinoline | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. Visualizer loader [nmrdb.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. broadpharm.com [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Ethynylisoquinoline (CAS: 1015070-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

6-Ethynylisoquinoline is a heterocyclic aromatic compound that merges two powerful motifs in modern medicinal chemistry: the isoquinoline core and the terminal alkyne functional group. The isoquinoline ring system is recognized as a "privileged scaffold," a structural framework that frequently appears in biologically active compounds and approved drugs, demonstrating a wide array of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic placement of an ethynyl group at the 6-position transforms this valuable core into a versatile building block, primed for a host of chemical modifications.

The terminal alkyne is a highly reactive and versatile handle, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[1] This bioorthogonal reaction allows for the efficient and specific covalent linkage of the isoquinoline scaffold to other molecules, such as reporter tags (fluorophores, biotin) or other pharmacophores, under mild, biocompatible conditions. This capability makes this compound an invaluable tool for developing chemical probes for target identification and validation, as well as for constructing complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and key applications in contemporary drug discovery and chemical biology.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic transformations, assessing solubility, and understanding the compound's general behavior in experimental settings.

| Property | Value | Source |

| CAS Number | 1015070-57-1 | [5][7] |

| Molecular Formula | C₁₁H₇N | [5][7] |

| Molecular Weight | 153.18 g/mol | [5][7] |

| InChI Key | ULAVHAJIBKHAPF-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C#CC1=CC2=C(C=C1)C=CN=C2 | [8] |

| Appearance | (Predicted) Off-white to yellow solid | - |

| Storage Conditions | Sealed in dry, 2-8°C | [8] |

Synthesis of this compound: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence starting from the readily available 6-bromoisoquinoline. This process leverages the power of palladium-catalyzed cross-coupling chemistry.

-

Step 1: Sonogashira Coupling with a protected acetylene source, typically trimethylsilylacetylene (TMSA).

-

Step 2: Deprotection of the silyl group to reveal the terminal alkyne.

This strategy is advantageous as TMSA is less volatile and easier to handle than acetylene gas, and the TMS-protected intermediate is generally stable for purification.

Caption: A two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for Sonogashira coupling of halo-heterocycles and subsequent TMS deprotection.[2][9] Optimization may be required depending on the scale and specific laboratory conditions.

Part A: Synthesis of 6-(Trimethylsilylethynyl)isoquinoline (Sonogashira Coupling)

-

Reaction Setup: To a dry Schlenk flask, add 6-bromoisoquinoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

-

Rationale: PdCl₂(PPh₃)₂ is a common, robust palladium(0) precursor for cross-coupling reactions. CuI acts as a co-catalyst, essential for the formation of the copper(I) acetylide intermediate, which accelerates the transmetalation step.[2]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Rationale: This is crucial to prevent oxygen from entering the reaction, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.

-

-

Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine) via syringe. Then, add triethylamine (TEA, 2.5 equiv.) followed by trimethylsilylacetylene (1.5 equiv.).

-

Rationale: TEA acts as both a solvent and a base to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide. An excess of the alkyne is used to drive the reaction to completion.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, filter it through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound (TMS Deprotection)

-

Reaction Setup: Dissolve the purified 6-(trimethylsilylethynyl)isoquinoline (1.0 equiv.) in a solvent such as methanol (MeOH).

-

Base Addition: Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃, 0.2 equiv.).[9]

-

Rationale: K₂CO₃ in methanol is a standard and mild condition for the cleavage of the silicon-carbon bond of TMS-alkynes, offering high yields and functional group tolerance.[9]

-

-

Reaction Execution: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Concentrate the reaction mixture in vacuo. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, the final product, this compound, can be further purified if necessary, often by recrystallization or a short silica gel plug.

Characterization: Spectroscopic Profile

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.25 | s | 1H | H-1 |

| ~8.50 | d | 1H | H-3 |

| ~8.10 | s | 1H | H-5 |

| ~7.95 | d | 1H | H-8 |

| ~7.70 | dd | 1H | H-7 |

| ~7.60 | d | 1H | H-4 |

| ~3.20 | s | 1H | Ethynyl-H |

Note: Predicted shifts are estimates. Actual values may vary. The protons on the isoquinoline core are expected in the aromatic region (7.5-9.3 ppm). The acetylenic proton is significantly deshielded and appears as a sharp singlet around 3.2 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C-1 |

| ~143.0 | C-3 |

| ~136.0 | C-4a |

| ~133.0 | C-5 |

| ~130.0 | C-8 |

| ~128.5 | C-7 |

| ~127.0 | C-4 |

| ~122.0 | C-6 |

| ~121.0 | C-8a |

| ~83.0 | Alkyne C (quaternary) |

| ~80.0 | Alkyne C-H |

Note: The quaternary carbons of the isoquinoline ring and the alkyne will appear with lower intensity. The chemical shifts are sensitive to the electronic environment.

Applications in Drug Discovery and Chemical Biology

The true utility of this compound lies in its application as a modifiable scaffold for creating sophisticated molecular tools and therapeutic candidates.

Bioorthogonal Chemical Probes

The terminal alkyne serves as a bioorthogonal handle, allowing this compound to be used in the development of chemical probes.[4] By "clicking" an azide-functionalized reporter molecule (e.g., a fluorophore like Cy5-azide or an affinity tag like biotin-azide) onto the isoquinoline core, researchers can create probes for various applications:

-

Target Identification: A biotinylated probe can be used in pull-down assays to identify the protein targets of the isoquinoline scaffold in a complex cell lysate.

-

Cellular Imaging: A fluorophore-conjugated probe can be used to visualize the subcellular localization of the molecule, providing insights into its mechanism of action.[7]

-

Activity-Based Protein Profiling (ABPP): If the isoquinoline core is designed as a covalent warhead for a specific enzyme class, the alkyne handle allows for the subsequent attachment of a reporter tag to profile enzyme activity directly in native biological systems.

Caption: Bioorthogonal labeling via CuAAC 'click' chemistry.

Fragment-Based Drug Design (FBDD) and Kinase Inhibitor Synthesis

The isoquinoline scaffold is a well-established core for many kinase inhibitors.[12] this compound can serve as a valuable fragment in FBDD campaigns. The alkyne provides a vector for growing the fragment into a more potent lead compound. Through Sonogashira coupling or click chemistry, diverse chemical functionalities can be appended to the isoquinoline core to explore the binding pocket of a target kinase and optimize potency and selectivity.[12]

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. Click chemistry is a premier method for rapidly synthesizing PROTAC libraries by connecting the two ligand components.[5][6][10][13]

This compound can be elaborated into a POI ligand (e.g., for a kinase). This alkyne-functionalized warhead can then be efficiently "clicked" to an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or VH032 for VHL) to generate a novel PROTAC. This modular approach allows for rapid optimization of the linker length and composition, which is a critical determinant of PROTAC efficacy.[6][10]

Caption: Modular synthesis of PROTACs using click chemistry.

Conclusion and Outlook

This compound stands as a strategically designed molecular entity of significant interest to the drug discovery and chemical biology communities. Its synthesis from common starting materials is robust and scalable. The convergence of a privileged isoquinoline core with a versatile terminal alkyne handle provides a powerful platform for the development of highly specific chemical probes, novel kinase inhibitors, and advanced therapeutic modalities such as PROTACs. As the demand for more sophisticated tools to interrogate complex biological systems grows, the utility and application of versatile building blocks like this compound are set to expand, paving the way for new discoveries in pharmacology and medicine.

References

- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. [Online PDF].

- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

- Acmec Biochemical. 1015070-57-1[this compound].

- Benchchem. This compound | 1015070-57-1.

- Kuujia.com. Cas no 1015070-57-1 (this compound).

- BLD Pharm. 1015070-57-1|this compound.

-

Xu, J., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]

-

Xu, J., et al. (2023). Click chemistry in the development of PROTACs. National Institutes of Health. Available at: [Link]

-

Chemaxon. NMR Predictor. Available at: [Link]

- Lab-Chemicals.Com. 6-Ethynylquinoline, 95%.

- Google Patents. EP3463362A4 - SUBSTITUTED TETRAHYDROISOQUINOLINE COMPOUNDS USEFUL AS GPR120 AGONISTS.

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

-

Lee, K., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010027889A2 - Process for synthesizing substituted isoquinolines - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. EP0288400A1 - Substituted isoquinolines - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. tsijournals.com [tsijournals.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

An In-Depth Technical Guide to the Spectral Data of 6-Ethynylisoquinoline

This guide provides a comprehensive analysis of the spectral data for 6-ethynylisoquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. The unique molecular architecture of this compound, featuring a rigid isoquinoline core appended with a reactive ethynyl group, imparts distinct spectroscopic characteristics that are crucial for its identification, characterization, and application. This document serves as a detailed reference for understanding its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the principles of spectroscopic analysis and supported by established methodologies.

Introduction

This compound (CAS No. 1015070-57-1) is a valuable building block in organic synthesis. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, while the terminal alkyne functionality allows for a variety of chemical transformations, most notably "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A thorough understanding of its spectral properties is paramount for confirming its synthesis, assessing its purity, and elucidating the structures of its derivatives.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The isoquinoline ring system is aromatic, leading to characteristic signals in the aromatic region of NMR spectra. The ethynyl group introduces unique vibrational modes observable in IR spectroscopy and provides a distinct fragmentation pattern in mass spectrometry.

Solubility of 6-Ethynylisoquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-Ethynylisoquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key building block in medicinal chemistry and materials science. A thorough review of scientific literature and chemical databases indicates an absence of published quantitative solubility data for this specific compound. Therefore, this document serves as a practical and theoretical guide for researchers, scientists, and drug development professionals. It begins with an overview of the physicochemical properties of this compound and establishes a theoretical foundation for solubility prediction using principles like "like dissolves like" and the more advanced Hansen Solubility Parameters (HSP). The core of this guide is dedicated to providing detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination, primarily focusing on the gold-standard equilibrium shake-flask method. Methodologies for quantification, including gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC), are discussed to ensure scientific integrity and trustworthiness. The guide also includes workflow diagrams, data tables for solvent properties, and critical safety information to empower researchers to generate reliable and reproducible solubility data in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with an ethynyl (alkyne) group at the 6-position. This terminal alkyne is a versatile functional group, making the molecule a valuable precursor for synthesizing more complex molecules through reactions like Sonogashira coupling, click chemistry, and polymerization. Its rigid, planar isoquinoline scaffold is a common feature in many biologically active compounds and functional materials.

A fundamental understanding of a compound's solubility is paramount for its practical application. In drug development, solubility directly influences bioavailability, formulation, and dosage. For synthetic chemists, it governs the choice of reaction media, purification strategies (e.g., crystallization), and product isolation. This guide aims to bridge the current knowledge gap by providing a robust theoretical and practical framework for evaluating the solubility of this compound in a wide array of organic solvents.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound that dictate its behavior in solvents are the aromatic isoquinoline system, the basic nitrogen atom, and the terminal alkyne group. The isoquinoline nucleus is largely nonpolar but possesses a dipole moment due to the electronegative nitrogen atom, which can also act as a hydrogen bond acceptor. The ethynyl group adds a region of high electron density and is weakly polar.

A summary of its known and predicted physicochemical properties is presented below. For context, properties of the parent compound, isoquinoline, are also included.

Table 1: Physicochemical Properties of this compound and Isoquinoline

| Property | This compound | Isoquinoline (Parent Compound) | Reference(s) |

| Molecular Formula | C₁₁H₇N | C₉H₇N | [1] |

| Molecular Weight | 153.18 g/mol | 129.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | Colorless to pale yellow liquid/solid | [1][3] |

| pKa (Predicted) | 4.78 ± 0.10 | 5.42 | [1][2] |

| Boiling Point | 298.1 ± 13.0 °C (Predicted) | 243.2 °C | [1][2] |

| Melting Point | Not available | 26.47 °C | [2] |

| logP (Octanol/Water) | Not available | 2.08 | [2] |

| Water Solubility | Expected to be low | 4520 mg/L (sparingly soluble) | [2][3] |

The presence of the ethynyl group increases the molecular weight and likely enhances π-π stacking interactions compared to isoquinoline, contributing to its solid state at room temperature. The basicity (pKa) is slightly lower than that of isoquinoline, but the nitrogen atom remains a key site for potential interactions with protic solvents. Overall, its structure suggests poor solubility in water but favorable solubility in various organic solvents.[3]

Theoretical Framework for Solubility Prediction

While experimental determination is essential, theoretical models provide a rational basis for solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[4]

-

Nonpolar Solvents (e.g., hexane, toluene) are expected to be poor solvents for this compound due to the molecule's inherent polarity from the nitrogen atom.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, THF, DMF) are likely to be effective. Their dipoles can interact with the polar isoquinoline core, but they lack hydrogen bond-donating capabilities.

-

Polar Protic Solvents (e.g., ethanol, methanol) are also expected to be good solvents, as they can engage in hydrogen bonding with the nitrogen atom of the isoquinoline ring.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.[5]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle remains that solutes dissolve best in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra = sqrt(4*(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²)

A smaller Ra value indicates a higher affinity between the solute and solvent. To predict good solvents for this compound without its known HSP, one can use the HSP of the parent isoquinoline as a starting approximation and screen solvents with similar parameters.

Caption: Solvents inside the solute's sphere are good solvents.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰·⁵)

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Data compiled from multiple sources.[6][7][8] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is required. This process should begin with a qualitative assessment to screen for promising solvents, followed by a rigorous quantitative measurement.

Protocol: Qualitative Solubility Assessment

This initial test provides a rapid classification of the compound's solubility as soluble, partially soluble, or insoluble in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled glass vials.

-

Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[9]

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of solid dissolves.[9]

-

-

Repeat: Repeat steps 2-5 for each selected solvent.

Caption: Workflow for qualitative solubility screening.

Protocol: Quantitative Equilibrium Solubility Determination

The equilibrium (or thermodynamic) solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The shake-flask method is the most reliable technique for this measurement.[4]

Trustworthiness & Self-Validation: The protocol's integrity relies on ensuring equilibrium is reached (via sufficient mixing time) and that only the dissolved solute is measured (via effective separation of solid and liquid phases). Running replicates is crucial for validation.

Methodology:

-

Preparation of Saturated Solution: 1.1. Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2-5 mL). "Excess" is critical; undissolved solid must be present to ensure saturation. 1.2. Seal the vial tightly to prevent solvent evaporation. 1.3. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4] 1.4. After agitation, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle.

-

Sample Collection and Preparation: 2.1. Carefully withdraw a sample from the clear supernatant using a syringe. 2.2. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, depending on solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove all undissolved microparticulates. 2.3. Accurately weigh the filtered solution.

-

Quantification of Dissolved Solute:

Option A: Gravimetric Analysis 3.A.1. Place the vial with the filtered solution in a vacuum oven or allow it to evaporate slowly in a fume hood until the solvent is completely removed. 3.A.2. Weigh the vial containing the dried residue. The mass of the solute is the final weight minus the initial weight of the empty vial. 3.A.3. Calculate solubility (S) in mg/mL: S = (Mass of Residue [mg]) / (Volume of Solvent [mL]). The volume of the solvent can be calculated from the mass of the filtered solution and the solvent's density.

Option B: UV-Vis Spectrophotometry (Requires a chromophore) 3.B.1. Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a linear calibration curve. 3.B.2. Analyze Sample: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. 3.B.3. Measure the absorbance of the diluted sample at λ_max. 3.B.4. Calculate Solubility: Use the absorbance and the calibration curve equation to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution.

Option C: High-Performance Liquid Chromatography (HPLC) (Most specific and sensitive method) 3.C.1. Method Development: Develop an HPLC method (typically reverse-phase with a C18 column) that can effectively separate and quantify this compound.[10][11] Use a UV detector set to an appropriate wavelength. 3.C.2. Create a Calibration Curve: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve of peak area vs. concentration. 3.C.3. Analyze Sample: Inject a precise volume of the filtered saturated solution (potentially diluted) into the HPLC system. 3.C.4. Calculate Solubility: Determine the concentration from the peak area using the calibration curve and account for any dilution.

Sources

- 1. This compound CAS#: 1015070-57-1 [m.chemicalbook.com]

- 2. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. chem.ws [chem.ws]

- 10. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 known structures.[1] Their profound physiological effects have positioned them at the forefront of pharmacology and medicine for centuries. This guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will journey from the initial serendipitous isolations from medicinal plants to the elucidation of their complex structures and biosynthetic pathways, and the development of elegant synthetic strategies that solidified their place in modern organic chemistry. This technical account is designed to provide researchers and drug development professionals with a deep appreciation of the scientific milestones that have shaped our understanding of isoquinoline alkaloids and continue to inspire new avenues of therapeutic innovation.

The Dawn of Alkaloid Chemistry: Landmark Isolations

The story of isoquinoline alkaloids begins not with the identification of the parent heterocycle, but with the isolation of its pharmacologically active derivatives from plants. These early discoveries, driven by a desire to understand the potent effects of traditional remedies, laid the foundation for the field of alkaloid chemistry.

Morphine: The "Sleep-Inducing Principle" of Opium

The history of isoquinoline alkaloids is inextricably linked to the isolation of morphine from the opium poppy (Papaver somniferum). For millennia, opium was known for its potent analgesic properties.[2][3] However, its use was plagued by inconsistent potency and the risk of overdose.[4] In the early 19th century, a young German pharmacist named Friedrich Sertürner embarked on a systematic investigation to isolate the active principle of opium.[4]

In 1804, Sertürner succeeded in isolating a crystalline substance which he named "morphium" after Morpheus, the Greek god of dreams, due to its tendency to cause sleep.[5][6] This marked the first-ever isolation of an alkaloid from a plant.[5] Sertürner's meticulous work, which included self-experimentation to ascertain its physiological effects, demonstrated that morphine was the principium somniferum of opium.[2][5] His discovery, published comprehensively in 1817, not only provided a standardized and quantifiable analgesic but also established the concept of alkaloids as a new class of pharmacologically active compounds.[5]

Emetine and Berberine: Expanding the Isoquinoline Family

Following the groundbreaking isolation of morphine, the quest for other "vegetable bases" intensified. In 1817, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated emetine, the active constituent of ipecacuanha root (Cephaelis ipecacuanha), which was used to induce vomiting.[7][8] Their pioneering work in alkaloid chemistry also led to the isolation of a host of other important natural products.[7][9]

The vibrant yellow alkaloid berberine has a long history of use in traditional Chinese medicine, particularly for treating gastrointestinal ailments.[10] It was first isolated in 1830 by Buchner and Herberger.[11] Berberine is found in the roots, rhizomes, and stems of various plants, including those of the Berberis genus.[12][13]

The Unveiling of the Isoquinoline Core

While several of its derivatives were known, the parent isoquinoline heterocycle was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[14] They achieved this through fractional crystallization of the acid sulfate.[14] A more efficient method was later developed in 1914 by Weissgerber, who utilized the greater basicity of isoquinoline compared to its isomer, quinoline, for selective extraction.[14]

Table 1: Key Early Discoveries of Isoquinoline Alkaloids

| Alkaloid | Year of Isolation | Discoverer(s) | Natural Source | Key Early Use |

| Morphine | 1804 | Friedrich Sertürner | Papaver somniferum | Analgesic[5][6] |

| Emetine | 1817 | Pierre-Joseph Pelletier & Joseph-Bienaimé Caventou | Cephaelis ipecacuanha | Emetic[7] |

| Berberine | 1830 | Buchner & Herberger | Berberis species | Antimicrobial[11] |

| Isoquinoline | 1885 | Hoogewerf & van Dorp | Coal Tar | N/A |

The Era of Synthesis: Building the Isoquinoline Scaffold

The isolation of isoquinoline alkaloids spurred the development of synthetic methods to construct their core structure. These reactions were not only crucial for confirming the structures of the natural products but also enabled the synthesis of novel derivatives with tailored properties.

The Bischler-Napieralski Reaction: A Pillar of Isoquinoline Synthesis

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[15][16] The reaction is typically carried out under acidic and dehydrating conditions, with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) being commonly employed.[16][17] The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines.[18]

The mechanism of the Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[18] The presence of electron-donating groups on the aromatic ring facilitates the cyclization.[18]

The Pictet-Spengler Reaction: A Versatile Biosynthetic Mimic

In 1911, Amé Pictet and Theodor Spengler discovered a reaction that would become a cornerstone of both isoquinoline alkaloid synthesis and our understanding of their biosynthesis.[19][20] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[19][21]

The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[19][22] The reaction is particularly efficient with electron-rich aromatic rings, such as those found in tryptamine and dopamine derivatives, which are the biological precursors to many alkaloids.[19] This reaction's ability to proceed under mild, often biomimetic conditions, has made it invaluable in the total synthesis of complex natural products.[20]

Unraveling Nature's Blueprint: The Biosynthesis of Isoquinoline Alkaloids

A significant leap in our understanding of isoquinoline alkaloids came with the elucidation of their biosynthetic pathways. It was discovered that this vast family of compounds arises from a common amino acid precursor, tyrosine.[23][24]

The biosynthesis begins with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde.[25] These two molecules then undergo a Pictet-Spengler-type condensation to form (S)-norcoclaurine, the central precursor to a vast array of isoquinoline alkaloids.[26] From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and intramolecular couplings, give rise to the diverse structural classes of isoquinoline alkaloids, such as the benzylisoquinolines, protoberberines, and morphinans.[1] Reticuline is a key branch-point intermediate in the biosynthesis of many of these alkaloids, including morphine.[23][26]

Foundational Experimental Protocols

The discovery and characterization of isoquinoline alkaloids have been underpinned by key experimental techniques. While modern methods have greatly refined these processes, the fundamental principles remain the same.

General Protocol for Alkaloid Extraction and Isolation

The isolation of alkaloids from plant material relies on their basic properties. The following is a generalized protocol:

-

Maceration and Extraction: The dried and powdered plant material is macerated in an organic solvent, often with the addition of a weak base (e.g., ammonia) to ensure the alkaloids are in their free base form.

-

Acid-Base Extraction: The organic extract is then treated with an aqueous acid solution. The basic alkaloids are protonated and move into the aqueous layer, separating them from neutral and acidic compounds.

-

Basification and Re-extraction: The acidic aqueous layer is then basified, causing the alkaloids to precipitate or to be re-extracted into an immiscible organic solvent.

-

Purification: The crude alkaloid mixture is then subjected to purification techniques such as crystallization or chromatography to isolate the individual compounds.

Representative Synthetic Protocol: The Bischler-Napieralski Reaction

This protocol provides a general outline for the synthesis of a 3,4-dihydroisoquinoline:

-

Amide Formation: A β-phenylethylamine is reacted with an acyl chloride or anhydride in the presence of a base to form the corresponding amide.

-

Cyclization: The dried amide is dissolved in an inert solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃). The mixture is then heated to reflux.[27]

-

Workup: After the reaction is complete, the mixture is cooled and carefully quenched with ice. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by chromatography or crystallization.

Visualizing the Core Concepts

Diagrams are essential for conceptualizing the complex relationships in the chemistry and biology of isoquinoline alkaloids.

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from tyrosine.

Caption: A typical experimental workflow in isoquinoline alkaloid research.

Conclusion

The journey of isoquinoline alkaloids, from their initial discovery in the 19th century to their central role in modern drug discovery, is a testament to the power of chemical and biological sciences.[28] The pioneering work of early pharmacists and chemists not only unveiled a treasure trove of pharmacologically active molecules but also laid the groundwork for synthetic organic chemistry and our understanding of natural product biosynthesis. For researchers today, the rich history of isoquinoline alkaloids serves as an inspiration, highlighting how the study of nature's chemistry can lead to profound advancements in medicine and science. The structural diversity and potent biological activities of these compounds ensure that they will remain a fertile ground for discovery for years to come.[29]

References

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

KEGG Isoquinoline alkaloid biosynthesis - Reference pathway. (n.d.). Retrieved from [Link]

-

Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Retrieved from [Link]

-

Friedrich Sertürner - Wikipedia. (n.d.). Retrieved from [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved from [Link]

-

Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Isoquinoline Alkaloid Biosynthesis - Biocyclopedia. (n.d.). Retrieved from [Link]

-

[F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. (2002, May). Retrieved from [Link]

-

Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Bischler–Napieralski reaction | . (2023, February 5). Retrieved from [Link]

-

[Friedrich Wilhelm Adam Sertürner−the discoverer of morphine] - PubMed. (n.d.). Retrieved from [Link]

-

Pictet–Spengler reaction | . (2023, February 5). Retrieved from [Link]

-

Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology - Britannica. (n.d.). Retrieved from [Link]

-

The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). Retrieved from [Link]

-

Heroes of Pharmacy Safety: Friedrich Serturner Discovers Morphine - SmartSense Blog. (2019, October 29). Retrieved from [Link]

-

Isoquinoline Alkaloid Biosynthesis Pathway - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Berberine: Its Rich History, Versatile Uses, and it's rise to fame - Provita Nutrition. (2023, July 24). Retrieved from [Link]

-

Berberine - American Chemical Society. (2013, December 16). Retrieved from [Link]

-

History of opium poppy and morphine - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Biosynthesis of Isoquinoline Alkaloids - Thieme E-Books & E-Journals. (n.d.). Retrieved from [Link]

-

Morphine - Wikipedia. (n.d.). Retrieved from [Link]

-

Morphine's Modest Origin - The Hospitalist. (2006, October 2). Retrieved from [Link]

-

FRIEDRICH SERTURNER I HISTORY OF PHARMACY I VERY SIMPLE WAY I ENGLISH. (2024, March 20). Retrieved from [Link]

-

In the arms of Morpheus the development of morphine for postoperative pain relief - PubMed. (n.d.). Retrieved from [Link]

-

The Isolation of Natural Products: Morphine and Other Alkaloids - YouTube. (2021, February 27). Retrieved from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. (2024, October 2). Retrieved from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Joseph Caventou and Pierre Pelletier Discover Quinine,1820 - Album. (n.d.). Retrieved from [Link]

-

Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

The status of and trends in the pharmacology of berberine: a bibliometric review [1985–2018] - PubMed Central. (2020, January 20). Retrieved from [Link]

-

Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Isoquinoline synthesis - Química Organica.org. (2010, May 6). Retrieved from [Link]

- The Isoquinoline Alkaloids Chemistry and Pharmacology - Google Books. (2012, December 2).

-